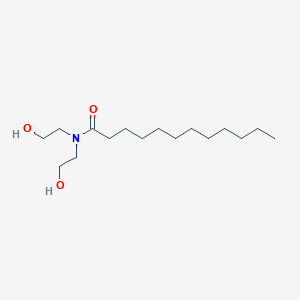

N,N-Bis(2-hydroxyethyl)dodecanamid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Laurinsäurediethanolamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

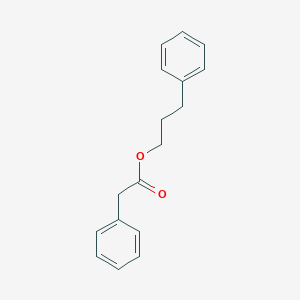

Biologie: Es wird in Zellkulturmedien eingesetzt, um das Zellwachstum und die Lebensfähigkeit zu verbessern.

Industrie: Es wird häufig in der Formulierung von Körperpflegeprodukten, Waschmitteln und Emulgatoren verwendet.

5. Wirkmechanismus

Laurinsäurediethanolamid übt seine Wirkungen hauptsächlich durch seine tensidischen Eigenschaften aus. Es reduziert die Oberflächenspannung wässriger Lösungen, wodurch eine bessere Mischung und Interaktion verschiedener Phasen ermöglicht wird. In biologischen Systemen kann es Lipidmembranen stören, was zu antimikrobiellen Wirkungen führt. Die molekularen Ziele umfassen Lipiddoppelschichten und Membranproteine, und die beteiligten Pfade sind mit Membranstörung und Solubilisierung verbunden .

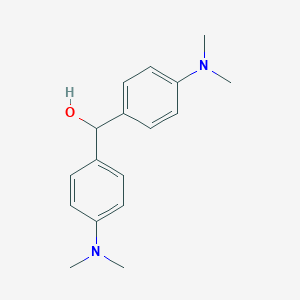

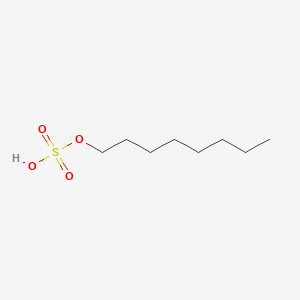

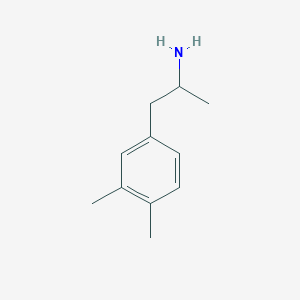

Ähnliche Verbindungen:

Kokosamiddiethanolamid: Abgeleitet von Kokosöl, ähnlich in Körperpflegeprodukten verwendet.

Ölsäurediethanolamid: Abgeleitet von Ölsäure, in ähnlichen Anwendungen verwendet, aber mit unterschiedlicher Fettsäurezusammensetzung.

Stearinsäurediethanolamid: Abgeleitet von Stearinsäure, verwendet in Formulierungen, die höhere Schmelzpunkte erfordern.

Einzigartigkeit: Laurinsäurediethanolamid ist aufgrund seiner ausgewogenen hydrophilen und lipophilen Eigenschaften einzigartig, wodurch es als Tensid in einer Vielzahl von Anwendungen hochwirksam ist. Seine Fähigkeit, stabile Emulsionen und Schäume zu bilden, unterscheidet es von anderen ähnlichen Verbindungen .

Wirkmechanismus

Target of Action

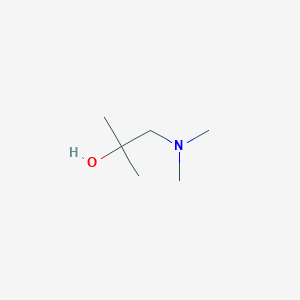

N,N-Bis(2-hydroxyethyl)dodecanamide, also known as Lauric Diethanolamide, is a nonionic surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act on various targets depending on their specific chemical structure and the environment in which they are used.

Mode of Action

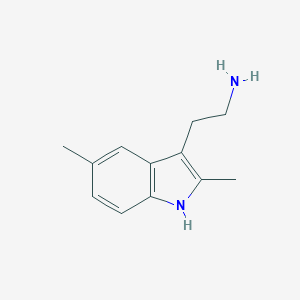

The mode of action of N,N-Bis(2-hydroxyethyl)dodecanamide is primarily based on its surfactant properties. It has been shown to form ordered self-assemblies in water, resulting in high electric conductivity . This suggests that the compound can facilitate the movement of charge carriers, possibly through the formation of π-stacked arrays via the self-assembly of its amide groups .

Pharmacokinetics

It’s known that thermal treatment during polymer processing can lead to the formation of diethanolamine and the monododecanoic ester of the substance .

Result of Action

The molecular and cellular effects of N,N-Bis(2-hydroxyethyl)dodecanamide’s action are largely dependent on its use as a surfactant. In the context of wastewater treatment, for example, it has been shown to be effective at removing p-hydroxybenzoic acid from water .

Action Environment

The action, efficacy, and stability of N,N-Bis(2-hydroxyethyl)dodecanamide can be influenced by various environmental factors. For instance, its ability to form ordered self-assemblies in water suggests that its activity may be affected by the presence and characteristics of the aqueous environment . Furthermore, it is stable to hydrolysis in gastric juice simulant and in 3% acetic acid , indicating that its stability may be influenced by pH and other chemical conditions.

Biochemische Analyse

Cellular Effects

It has been found to be negative in gene mutation tests in bacteria and in cultured mammalian cells (L5178Y mouse lymphoma cells), and in chromosomal aberration assays in vitro in human lymphocytes and in Chinese hamster ovary (CHO) cells . This suggests that it does not cause genetic mutations or chromosomal aberrations in these cells.

Molecular Mechanism

One study found that it can form ordered self-assemblies with high electric conductivity, suggesting that it may interact with other molecules in a way that facilitates charge transfer

Temporal Effects in Laboratory Settings

N,N-Bis(2-hydroxyethyl)dodecanamide is stable to hydrolysis in gastric juice simulant and in 3% acetic acid . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been well-documented.

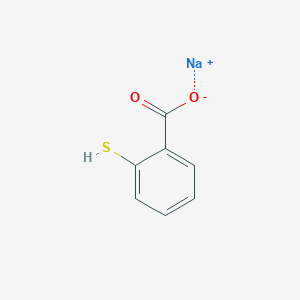

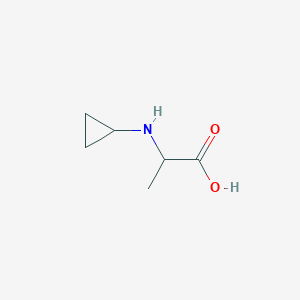

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Laurinsäurediethanolamid wird durch die Reaktion von Laurinsäure (oder deren Derivaten) mit Diethanolamin synthetisiert. Die Reaktion beinhaltet typischerweise das Erhitzen der Reaktanten auf einen Temperaturbereich von 120-160 °C unter einer inerten Atmosphäre, um Oxidation zu verhindern. Der Prozess kann durch saure oder basische Katalysatoren katalysiert werden, um die Reaktionsgeschwindigkeit zu erhöhen .

Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Produktion von Laurinsäurediethanolamid kontinuierliche Fließreaktoren, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Rohstoffe werden in den Reaktor eingespeist, wo sie die Amidierungsreaktion durchlaufen. Das Produkt wird dann durch Destillation oder Kristallisation gereinigt, um alle nicht umgesetzten Ausgangsmaterialien und Nebenprodukte zu entfernen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Laurinsäurediethanolamid kann verschiedene chemische Reaktionen eingehen, darunter:

Reduktion: Reduktionsreaktionen können es mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu primären Aminen umwandeln.

Substitution: Es kann mit Carbonsäuren oder Oxosäuren reagieren, um Ester und Wasser zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Lithiumaluminiumhydrid.

Substitutionsreagenzien: Carbonsäuren, Oxosäuren.

Hauptprodukte, die gebildet werden:

Oxidation: Aldehyde, Ketone.

Reduktion: Primäre Amine.

Substitution: Ester.

Vergleich Mit ähnlichen Verbindungen

Cocamide diethanolamide: Derived from coconut oil, used similarly in personal care products.

Oleic acid diethanolamide: Derived from oleic acid, used in similar applications but with different fatty acid composition.

Stearic acid diethanolamide: Derived from stearic acid, used in formulations requiring higher melting points.

Uniqueness: Lauric acid diethanolamide is unique due to its balanced hydrophilic-lipophilic properties, making it highly effective as a surfactant in a wide range of applications. Its ability to form stable emulsions and foams sets it apart from other similar compounds .

Eigenschaften

IUPAC Name |

N,N-bis(2-hydroxyethyl)dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO3/c1-2-3-4-5-6-7-8-9-10-11-16(20)17(12-14-18)13-15-19/h18-19H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMUHOFOVNGZAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO3 | |

| Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20559 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025491, DTXSID101022608 | |

| Record name | N,N-Bis(2-hydroxyethyl)dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amides, C12-22, N,N-bis(hydroxyethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lauric acid diethanolamine condensate (1/1) is an off-white waxy solid. (NTP, 1992), Liquid; Liquid, Other Solid, Amber liquid or solid; [HSDB] Off-white solid; [CAMEO] Solid; mp = 38.7 deg C; [EPA HPV] Off-white pellets; [Akzo Nobel MSDS] | |

| Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20559 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecanamide, N,N-bis(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Di(2-hydroxyethyl)lauramide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

462 to 471 °F at 760 mmHg (NTP, 1992) | |

| Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20559 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), Sol in lower alcohols, propylene glycol, polyethylene glycols, insoluble in water. | |

| Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20559 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DI(2-HYDROXYETHYL)LAURAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Approximately 8.1 lb/gal | |

| Record name | N,N-DI(2-HYDROXYETHYL)LAURAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | N,N-Di(2-hydroxyethyl)lauramide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Wax, Amber liquid | |

CAS No. |

120-40-1, 72968-36-6 | |

| Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20559 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lauric acid diethanolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Di(2-hydroxyethyl)lauramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, C12-22, N,N-bis(hydroxyethyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072968366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanamide, N,N-bis(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Bis(2-hydroxyethyl)dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amides, C12-22, N,N-bis(hydroxyethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(2-hydroxyethyl)dodecanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amides, C12-22, N,N-bis(hydroxyethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURIC DIETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I29I2VHG38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DI(2-HYDROXYETHYL)LAURAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lauroyl diethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

108 to 117 °F (NTP, 1992), 38.7 °C, 38.00 to 39.00 °C. @ 760.00 mm Hg | |

| Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20559 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DI(2-HYDROXYETHYL)LAURAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lauroyl diethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

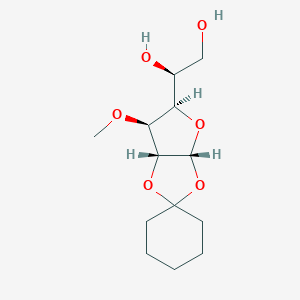

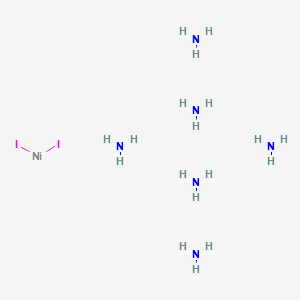

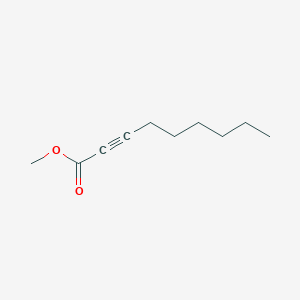

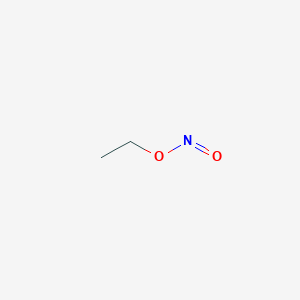

Feasible Synthetic Routes

Q1: What are the primary applications of N,N-Bis(2-hydroxyethyl)dodecanamide?

A1: N,N-Bis(2-hydroxyethyl)dodecanamide, also known as Lauric Acid Diethanolamine Condensate, has widespread use in consumer products like cosmetics, shampoos, and soaps. [] It also acts as a surfactant, enabling the intensive dispersion and synchronous assembly of single-walled carbon nanotubes (SWNTs) in specific surfactant-oil-water systems. This property makes it valuable for developing new functional materials. []

Q2: Are there any safety concerns regarding the use of N,N-Bis(2-hydroxyethyl)dodecanamide in food contact materials?

A2: The European Food Safety Authority (EFSA) concluded that N,N-Bis(2-hydroxyethyl)dodecanamide poses no safety concern for consumers when used in food contact materials, provided its migration does not exceed 5 mg/kg of food. Additionally, the residual amount of diethanolamine migrating from plastics should not exceed 0.3 mg/kg of food. []

Q3: How does the structure of N,N-Bis(2-hydroxyethyl)dodecanamide contribute to its high electrical conductivity in liquid crystal formations?

A3: Research indicates that the self-assembly of amide groups within N,N-Bis(2-hydroxyethyl)dodecanamide, characterized by delocalized electrons, forms π-stacked arrays. This specific arrangement exhibits high mobility for charge carriers, resulting in excellent electrical conductivity within the liquid crystal structure. []

Q4: What analytical techniques are employed to separate and identify N,N-Bis(2-hydroxyethyl)dodecanamide in mixtures?

A4: Alumina column chromatography proves effective in separating N,N-Bis(2-hydroxyethyl)dodecanamide and N-(2-hydroxyethyl)dodecanamide from mixtures containing dodecyl poly(oxyethylene) ethers. This method utilizes the distinct elution behaviors of these compounds under specific solvent conditions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.